

# (R)-3-Amino-3-phenylpropanoic acid literature review

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## Compound of Interest

Compound Name: (R)-3-Amino-3-phenylpropanoic acid

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An In-depth Technical Guide on **(R)-3-Amino-3-phenylpropanoic Acid**

## Introduction

**(R)-3-Amino-3-phenylpropanoic acid**, also known as (R)- $\beta$ -Phenylalanine, is a non-proteinogenic  $\beta$ -amino acid. As a chiral molecule, it exists in two enantiomeric forms, (R) and (S). This document focuses on the (R)-enantiomer, a compound of significant interest to researchers and drug development professionals due to its role as a key chiral building block in the synthesis of complex pharmaceuticals.[1]

Enantiomerically pure  $\beta$ -amino acids are crucial components in medicinal chemistry, often incorporated into peptide-based drugs and other bioactive molecules.[2] **(R)-3-Amino-3-phenylpropanoic acid**, specifically, is a valuable intermediate in the synthesis of pharmaceuticals such as the anti-cancer agent Taxol.[2] Its phenyl group and chiral center make it a versatile scaffold for creating molecules with specific three-dimensional orientations required for biological activity. This guide provides a comprehensive review of its synthesis, physicochemical properties, biological applications, and detailed experimental protocols.

## Synthesis and Chiral Resolution

The production of enantiomerically pure **(R)-3-Amino-3-phenylpropanoic acid** is a critical challenge. Both chemical and biotechnological methods have been developed, with a strong emphasis on enzymatic resolution of racemic mixtures.

### Key Synthetic Strategies:

- **Enzymatic Resolution:** This is the most common and effective method for producing the pure (R)-enantiomer. It involves the enantiomer-specific hydrolysis of a racemic mixture of N-acetyl-3-amino-3-phenylpropionic acid. Microorganisms are screened for their ability to selectively hydrolyze one enantiomer, leaving the other untouched. The bacterium *Variovorax* sp. has been identified as having (R)-enantiomer-specific amidohydrolyzing activity, enabling the production of **(R)-3-Amino-3-phenylpropanoic acid** with high enantiomeric excess (>99.5%) and a high molar conversion yield.<sup>[2]</sup> Other enzymes like lipases, chymotrypsin, and penicillin G acylase have also been used for similar resolutions.<sup>[2]</sup><sup>[3]</sup>
- **Asymmetric Synthesis:** This approach creates the desired enantiomer directly using chiral catalysts or auxiliaries. Methods include the application of chiral sulfoxides to guide the stereochemistry of the reaction.<sup>[2]</sup>
- **Chiral Inversion:** It is possible to convert the more readily available L-phenylalanine (which has an S-configuration) into the desired (R)- $\beta$ -amino acid. One method involves diazotization and bromination of L-phenylalanine to produce (S)-2-bromo-3-phenylpropanoic acid, followed by a crystallization-induced chiral inversion to yield the (R)-bromo-acid, which can then be converted to the final product.<sup>[4]</sup>

### General Workflow for Enzymatic Resolution

## Physicochemical Properties

The physical and chemical properties of **(R)-3-Amino-3-phenylpropanoic acid** are essential for its handling, characterization, and application in synthesis.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>	[5]
Molecular Weight	165.19 g/mol	[5]
CAS Number	13921-90-9	[5][6]
Appearance	White to almost white powder or crystal	
Melting Point	222 °C (decomposes) (for racemic mixture)	[7]
Optical Rotation [α] <sub>D</sub>	+6.0 to +8.0° (c=1, H <sub>2</sub> O)	
Synonyms	(+)-3-Amino-3-phenylpropanoic acid, D-β-Phe-OH, (R)-β-Phenylalanine	[1][5]

## Biological Activity and Applications

The primary application of **(R)-3-Amino-3-phenylpropanoic acid** is in the pharmaceutical industry, driven by its utility as a chiral building block.

- **Pharmaceutical Synthesis:** It is a crucial intermediate for synthesizing complex molecules where specific stereochemistry is vital for efficacy and safety.[1] Its most notable use is in the side chain of Taxol, a potent anticancer drug.[2]
- **Peptide Chemistry:** As an unnatural amino acid, it is incorporated into synthetic peptides to create peptidomimetics. These modified peptides can have enhanced stability, novel biological activities, or specific structural conformations.
- **Neuroscience Research:** As an analog of natural amino acids, it is a useful tool for studying neurotransmitter systems and metabolic pathways, potentially providing insights into treatments for neurological conditions.[1]
- **Other Potential Uses:** Researchers have explored its use in nutritional supplements and functional foods, although this is less common than its pharmaceutical applications.[1]

While the specific pharmacological profile of the (R)-enantiomer is not extensively documented, the racemic mixture, DL- $\beta$ -Phenylalanine, has been identified as a structural analogue of GABA and an inhibitor of gastric acid secretion.[8] The distinct biological activities often observed between enantiomers of other drugs, such as  $\beta$ -blockers, underscore the importance of using stereochemically pure compounds in drug development.[9][10]

## Experimental Protocols

This section provides a detailed methodology for the enzymatic resolution of racemic N-acetyl- $\beta$ -phenylalanine to produce the (R)-enantiomer, based on established literature.[2]

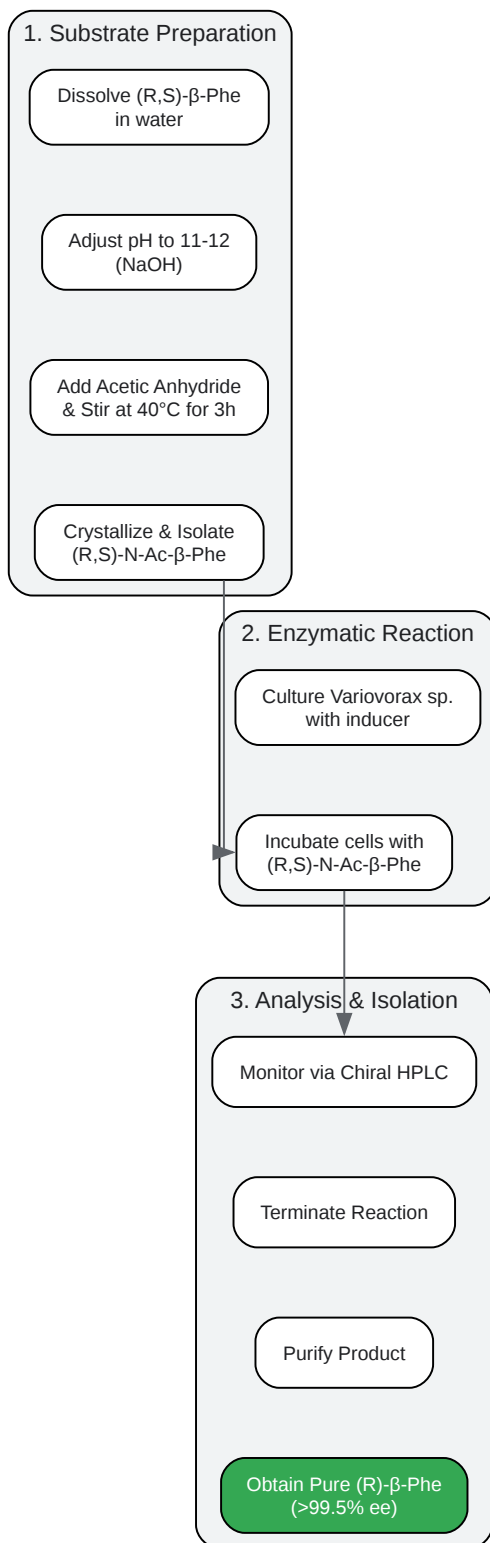
Protocol: (R)-Enantiomer-Specific Hydrolysis via *Variovorax* sp.

- Preparation of Substrate ((R,S)-N-Ac- $\beta$ -Phe):
  - Dissolve (R,S)-3-Amino-3-phenylpropanoic acid in water.
  - Basify the solution to a pH of 11-12 using a 25% sodium hydroxide solution.
  - Add acetic anhydride and additional 25% sodium hydroxide solution incrementally while maintaining the pH between 11 and 12.
  - Heat the reaction mixture to 40°C and stir for 3 hours, adjusting the pH as needed.
  - After the reaction, filter any insoluble material and cool the mother liquor to crystallize the N-acetylated product.
- Microbial Culture and Reaction:
  - Culture the *Variovorax* sp. microorganism in a suitable medium containing (R,S)-N-Ac- $\beta$ -Phe as an inducer for the amidohydrolyzing enzyme.[2]
  - Prepare a reaction mixture containing the cultured microbial cells (or the isolated enzyme) and the racemic (R,S)-N-Ac- $\beta$ -Phe substrate in a buffered solution.
  - Incubate the mixture under optimized conditions of temperature and pH (e.g., studies show the enzyme is active over a broad temperature range, with stability up to 70-75°C).

[2]

- Analysis and Product Isolation:
  - Monitor the reaction progress by taking samples at regular intervals.
  - Analyze the samples using High-Performance Liquid Chromatography (HPLC) equipped with a chiral column (e.g., CHIRALPAK WH) to separate and quantify the four key components: (R)-N-Ac- $\beta$ -Phe, (S)-N-Ac- $\beta$ -Phe, (R)- $\beta$ -Phe, and (S)- $\beta$ -Phe.[\[2\]](#)
  - Once the reaction reaches the desired conversion (e.g., >94% molar conversion), terminate the reaction.[\[2\]](#)
  - Separate the product, **(R)-3-Amino-3-phenylpropanoic acid**, from the unreacted (S)-N-Ac- $\beta$ -Phe and the microbial cells using standard purification techniques such as filtration, extraction, and crystallization.

## Detailed Experimental Workflow for Chiral Resolution

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## References

- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (3R)-3-amino-3-phenylpropanoic acid | C<sub>9</sub>H<sub>11</sub>NO<sub>2</sub> | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 13921-90-9: (+)-3-Amino-3-phenylpropanoic acid [cymitquimica.com]
- 7. 3-Amino-3-phenylpropionic acid | 614-19-7 [chemicalbook.com]
- 8. 3-Amino-3-phenylpropionic acid - Immunomart [immunomart.com]
- 9. Survey of Pharmacological Activity and Pharmacokinetics of Selected  $\beta$ -Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
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